molecular formula C19H20F3N3O3 B2815643 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034498-01-4

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2815643
CAS RN: 2034498-01-4
M. Wt: 395.382
InChI Key: AONLUSJAXYXOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a pyrimidine ring, which is a basic structure in DNA and RNA. The trifluoromethoxy group is often used in pharmaceuticals to improve metabolic stability and increase lipophilicity .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of a compound through spectroscopic techniques and single crystal X-ray diffraction, revealing insights into molecular conformation and interactions, which could be relevant for understanding similar compounds (Karthik et al., 2021). This type of research is foundational for the development of new materials and drugs.

Antimicrobial Activity

  • Research on the antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives indicates the potential pharmaceutical applications of such compounds, emphasizing the importance of chemical modifications to enhance biological activity (Mallesha & Mohana, 2014).

Catalytic Applications

  • A study on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrated their use as catalysts for oxidative alkenol cyclization, showcasing the role of piperidine derivatives in facilitating chemical transformations (Dönges et al., 2014).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, including compounds with piperidin-4-yl groups, were evaluated for their neuroprotective effects, illustrating the potential of such chemicals in treating neurological conditions (Zhong et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing piperidine rings act on the central nervous system .

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-12-10-17(24-13(2)23-12)27-15-6-8-25(9-7-15)18(26)14-4-3-5-16(11-14)28-19(20,21)22/h3-5,10-11,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLUSJAXYXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.